molecular formula C11H8N2O4 B043996 8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 123296-53-7

8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No. B043996
M. Wt: 232.19 g/mol
InChI Key: DBPJZWZANHRJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, commonly known as NQO1, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NQO1 has been found to possess several unique properties that make it a valuable tool in various fields of study, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

NQO1 has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its role as a biomarker for cancer. NQO1 is overexpressed in many types of cancer cells, and its expression levels have been shown to correlate with the aggressiveness of the cancer. NQO1 has also been studied for its potential role in oxidative stress and aging, as well as its ability to modulate the activity of various enzymes and proteins.

Mechanism Of Action

NQO1 exerts its effects by modulating the activity of various enzymes and proteins. It has been shown to interact with several key proteins involved in cell signaling and metabolism, including p53 and Nrf2. NQO1 has also been shown to play a role in the regulation of reactive oxygen species (ROS) and the maintenance of cellular redox balance.

Biochemical And Physiological Effects

NQO1 has been found to possess several biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins, including those involved in cell signaling and metabolism. NQO1 has also been shown to play a role in the regulation of ROS and the maintenance of cellular redox balance. Additionally, NQO1 has been found to possess anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of NQO1 is its ability to modulate the activity of various enzymes and proteins, making it a valuable tool in many areas of scientific research. However, the synthesis of NQO1 is a complex process that requires expertise in organic chemistry and access to specialized equipment. Additionally, the use of NQO1 in lab experiments may be limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for further research on NQO1. One area of interest is the development of new synthetic methods for the production of NQO1. Additionally, further studies are needed to fully understand the mechanism of action of NQO1 and its potential applications in various fields of study. Other future directions include the development of new NQO1-based therapies for cancer and other diseases, as well as the investigation of the potential role of NQO1 in aging and oxidative stress.

properties

CAS RN

123296-53-7

Product Name

8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione

InChI

InChI=1S/C11H8N2O4/c14-10-8-5-7(13(16)17)4-6-2-1-3-12(9(6)8)11(10)15/h4-5H,1-3H2

InChI Key

DBPJZWZANHRJTK-UHFFFAOYSA-N

SMILES

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C(=O)C(=O)N3C1

Canonical SMILES

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C(=O)C(=O)N3C1

synonyms

4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE, 5,6-DIHYDRO-8-NITRO-

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred fuming nitric acid (20 ml) at 0° C. was added 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (5 g) portionwise. The reaction mixture was stirred for additional one hour, poured into ice water and the resultant precipitate was collected by filtration. This precipitate was washed with water and dried to yield the title compound. The compound was recrystallized from ethanol-hexane to give 3.8 g (61%) as yellow needles, mp 198°-199° C.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

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